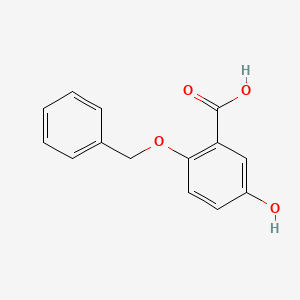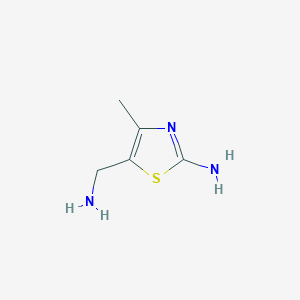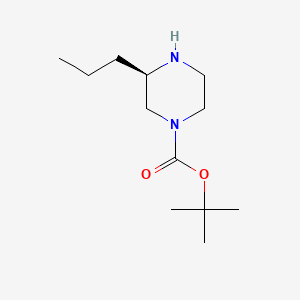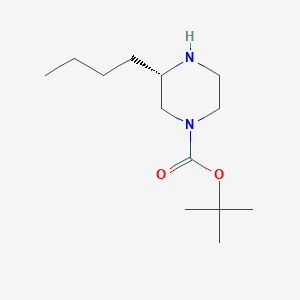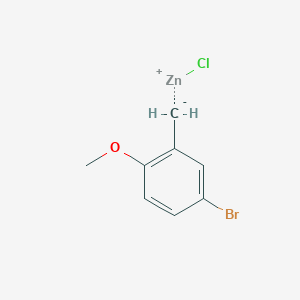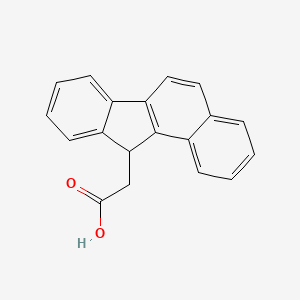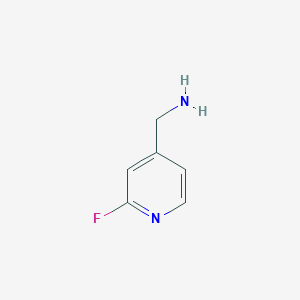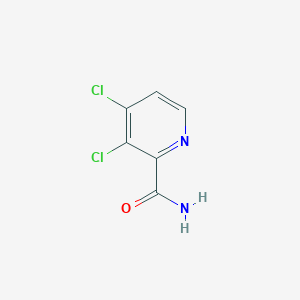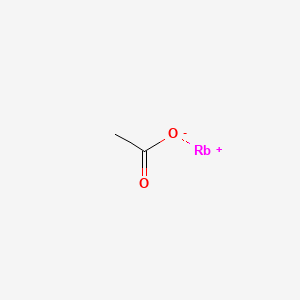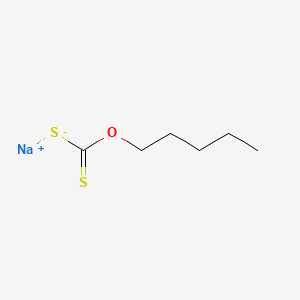
Sodium O-pentyl dithiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium O-pentyl dithiocarbonate, also known as sodium amylxanthate, is a chemical compound with the molecular formula C6H11NaOS2. It is commonly used in various industrial applications, particularly in the mining industry as a flotation agent. The compound is known for its ability to selectively separate valuable minerals from ores.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium O-pentyl dithiocarbonate can be synthesized through the reaction of carbon disulfide with sodium hydroxide and pentanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
CS2+NaOH+C5H11OH→C6H11NaOS2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through various methods, including filtration and crystallization, to obtain a high-purity compound suitable for industrial use.
Chemical Reactions Analysis
Types of Reactions: Sodium O-pentyl dithiocarbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Metal xanthates
Scientific Research Applications
Sodium O-pentyl dithiocarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Apart from its use in mining, it is also used in the production of rubber and as a stabilizer in the polymer industry
Mechanism of Action
The mechanism of action of sodium O-pentyl dithiocarbonate involves its ability to form complexes with metal ions. This property is particularly useful in the flotation process, where the compound selectively binds to valuable minerals, allowing them to be separated from the ore. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involved include the formation of metal-xanthate complexes .
Comparison with Similar Compounds
- Sodium ethyl xanthate
- Sodium isopropyl xanthate
- Sodium butyl xanthate
Comparison: Sodium O-pentyl dithiocarbonate is unique due to its longer alkyl chain, which provides different solubility and selectivity properties compared to its shorter-chain counterparts. This makes it particularly effective in certain flotation processes where other xanthates may not perform as well .
Properties
CAS No. |
7607-99-0 |
|---|---|
Molecular Formula |
C6H11NaOS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
sodium;pentoxymethanedithioate |
InChI |
InChI=1S/C6H12OS2.Na/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
RFKHZOHSRQNNPW-UHFFFAOYSA-M |
SMILES |
CCCCCOC(=S)[S-].[Na+] |
Canonical SMILES |
CCCCCOC(=S)[S-].[Na+] |
Key on ui other cas no. |
7607-99-0 |
physical_description |
Liquid |
Related CAS |
123-97-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592890.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1592891.png)
